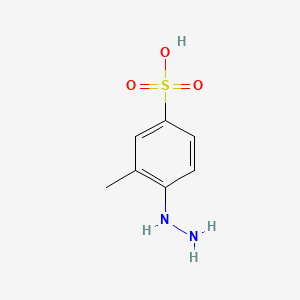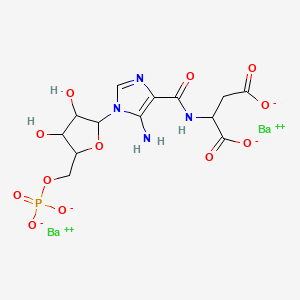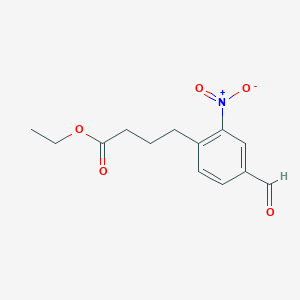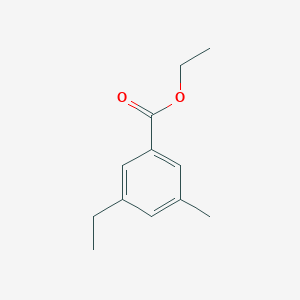
6-Hydrazino-m-toluenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-3-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H10N2O3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a hydrazinyl group at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazinyl-3-methylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 3-methylbenzenesulfonic acid followed by the introduction of a hydrazinyl group. The reaction typically involves the following steps:
Sulfonation: 3-Methylbenzenesulfonic acid is treated with sulfuric acid to introduce the sulfonic acid group.
Hydrazinylation: The sulfonated product is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group.
Industrial Production Methods
In industrial settings, the production of 4-hydrazinyl-3-methylbenzenesulfonic acid involves large-scale sulfonation and hydrazinylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-3-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like amines and alcohols are used under acidic or basic conditions.
Major Products
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
4-Hydrazinyl-3-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-3-methylbenzenesulfonic acid involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinylbenzenesulfonic acid: Lacks the methyl group at the third position.
3-Methylbenzenesulfonic acid: Lacks the hydrazinyl group at the fourth position.
4-Amino-3-methylbenzenesulfonic acid: Contains an amino group instead of a hydrazinyl group.
Uniqueness
4-Hydrazinyl-3-methylbenzenesulfonic acid is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
CAS No. |
98-41-9 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-hydrazinyl-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O3S/c1-5-4-6(13(10,11)12)2-3-7(5)9-8/h2-4,9H,8H2,1H3,(H,10,11,12) |
InChI Key |
FLXYPZWCPSJVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










methanamine](/img/structure/B12076449.png)




![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)
